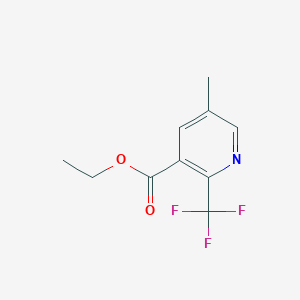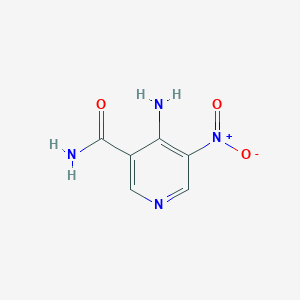![molecular formula C8H4ClF3N2 B1513252 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 932406-36-5](/img/structure/B1513252.png)
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
概要
説明
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with a molecular weight of 199.53 . It is a colorless to light-yellow liquid .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) derivatives, such as this compound, are synthesized via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group at the 3-position and a chlorine atom at the 6-position .Physical And Chemical Properties Analysis
This compound is a colorless to light-yellow liquid . It has a molecular weight of 199.53 .科学的研究の応用
Antimicrobial Activities and Spectroscopic Properties
Research has investigated the antimicrobial activities, DNA interaction, and structural and spectroscopic properties of related chloro-trifluoromethyl pyridine compounds. Studies such as the one by Evecen et al. (2017) have characterized these compounds using various spectroscopic techniques and examined their antimicrobial efficacy through minimal inhibitory concentration methods. These investigations highlight the compound's potential in antimicrobial applications and its interaction with DNA, providing insights into its mechanism of action at the molecular level (Evecen, Kara, İdil, & Tanak, 2017).
Synthesis and Chemical Reactions
Another area of interest is the synthesis of derivatives and related compounds. For example, Figueroa‐Pérez et al. (2006) and Maleki (2015) have developed methods for synthesizing azaindole derivatives and triarylpyridine derivatives, respectively, using chloro-trifluoromethyl pyridine as a building block. These studies contribute to the broader field of organic synthesis, offering new routes for creating compounds with potential pharmaceutical or material science applications (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006); (Maleki, 2015).
Molecular Docking and Screening
Further, the compound and its derivatives have been subject to molecular docking and in vitro screening studies to explore their potential in drug development. Research efforts like those by Flefel et al. (2018) have synthesized novel pyridine and fused pyridine derivatives, assessing their antimicrobial and antioxidant activity through molecular docking screenings. This line of research demonstrates the compound's versatility and potential as a precursor in the development of new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Novel Intermediates for Synthesis
Moreover, Channapur et al. (2019) have explored the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile as a novel, versatile intermediate for creating trifluoromethylated N-heterocycles. Such research indicates the compound's utility in synthesizing complex molecules with potential application in various domains, from pharmaceuticals to materials science (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system .
将来の方向性
作用機序
Target of Action
It is known that this compound is used in the synthesis of active agrochemical and pharmaceutical ingredients .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that the introduction of fluorine atoms into lead structures has been a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Pharmacokinetics
It is known that the introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues .
Result of Action
It is known that the presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Furthermore, it is known that this compound is air sensitive and should be stored in a cool place, kept tightly closed in a dry and well-ventilated place, and stored away from strong oxidizing agents .
特性
IUPAC Name |
6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGSFGFNHIPAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856859 | |
| Record name | 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932406-36-5 | |
| Record name | 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




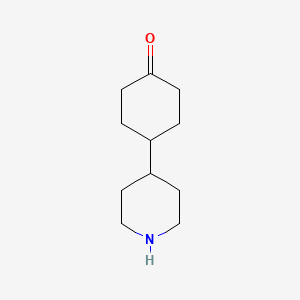
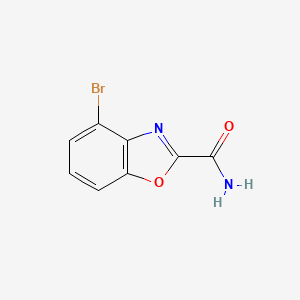
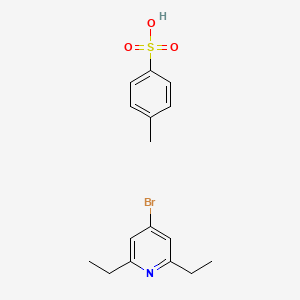

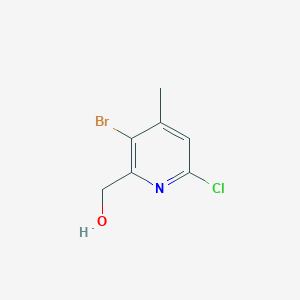

![(2,7,13-Triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl) 3-phenylprop-2-enoate](/img/structure/B1513199.png)




